molecular formula C7H6BrN3S B2581287 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole CAS No. 1700817-21-5

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Cat. No.: B2581287
CAS No.: 1700817-21-5
M. Wt: 244.11
InChI Key: NJXJHDZNCDZMKU-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is a heterocyclic compound that combines a pyrazole ring with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and methyl groups on the pyrazole ring, along with the thiazole moiety, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and may include continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The thiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and bases to facilitate the substitution.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole-thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The unique electronic properties of the pyrazole-thiazole system make it a candidate for use in organic electronics and optoelectronic devices.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity for these targets. The thiazole ring may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)thiazole: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methyl-1H-pyrazol-1-yl)thiazole: Lacks the halogen substituent, which can affect its reactivity and biological activity.

    2-(4-Bromo-1H-pyrazol-1-yl)thiazole: Similar structure but without the methyl group, which can influence its chemical properties.

Uniqueness

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is unique due to the combination of bromine and methyl substituents on the pyrazole ring, along with the thiazole moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXJHDZNCDZMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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